

Technical Support Center: Troubleshooting Cell Culture Contamination in WM115 Studies

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Compound of Interest

Compound Name: MS115

Cat. No.: B15544521

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Disclaimer: The following technical support guide has been developed for the human melanoma cell line WM115, as it is presumed that "**MS115**" was a typographical error. If you are working with a different cell line, please adapt these recommendations accordingly.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during studies with the WM115 cell line.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving various types of cell culture contamination.

Issue 1: Sudden Change in Media Color and Turbidity

Possible Cause: Bacterial Contamination

Observations:

- Culture medium rapidly turns yellow (acidic)[1].
- Medium becomes cloudy or turbid[2][3][4].
- A thin film may appear on the surface of the culture vessel[4].

- Under a microscope, small, motile rod-shaped or spherical particles are visible between the WM115 cells.

Immediate Actions:

- **Isolate:** Immediately quarantine the contaminated flask(s) and any shared reagents to prevent cross-contamination.
- **Verify:** Examine the culture under a phase-contrast microscope at high magnification to confirm the presence of bacteria.
- **Discard:** It is strongly recommended to discard the contaminated culture to prevent the spread of contamination. Autoclave all contaminated flasks and media before disposal.
- **Decontaminate:** Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.

Prevention:

- Strict adherence to aseptic technique is crucial.
- Regularly clean and disinfect all cell culture equipment.
- Use sterile, high-quality reagents and media.
- Consider using antibiotic-free media for routine culture to unmask low-level or antibiotic-resistant contamination.

Issue 2: Fuzzy Growth or Floating Clumps in the Culture

Possible Cause: Fungal (Mold or Yeast) Contamination

Observations:

- **Mold:** Filamentous, web-like structures (mycelia) are visible, often appearing as fuzzy clumps floating in the medium. The pH of the medium may initially remain stable and then rapidly increase.

- **Yeast:** The medium may become turbid, and the pH can become acidic. Under the microscope, yeast appears as individual, ovoid, or budding particles that are larger than bacteria but smaller than mammalian cells.

Immediate Actions:

- **Isolate and Verify:** As with bacterial contamination, isolate the culture and confirm the type of fungal contaminant by microscopic examination.
- **Discard:** Fungal contamination is difficult to eliminate and can easily spread through airborne spores. Discarding the culture is the safest course of action.
- **Thorough Decontamination:** Pay special attention to the incubator's water pan and the biosafety cabinet, as these are common reservoirs for fungal spores.

Prevention:

- Filter all media and reagents through a 0.2 μm filter.
- Maintain a clean and organized cell culture area to minimize dust and airborne particles.
- Regularly replace and sterilize the water in the incubator water pan. Consider using a fungicide in the water pan.

Issue 3: No Visible Contamination, but Cells are Unhealthy and Results are Inconsistent

Possible Cause: Mycoplasma Contamination

Observations:

- WM115 cells show reduced proliferation, changes in morphology, or decreased viability without any visible signs of contamination like turbidity or pH shift.
- Experimental results become irreproducible.
- Mycoplasma are too small to be seen with a standard light microscope.

Detection and Elimination:

Mycoplasma is a common and insidious contaminant. If suspected, it is critical to test for its presence.

Detection Methods:

- **PCR-Based Assays:** Highly sensitive and rapid method for detecting mycoplasma DNA.
- **DNA Staining (e.g., DAPI or Hoechst):** Mycoplasma appear as small, fluorescent dots in the cytoplasm or on the cell surface when viewed under a fluorescence microscope.
- **ELISA:** Detects mycoplasma antigens.

Elimination (if discarding the culture is not an option):

- Use commercially available mycoplasma removal agents or specific antibiotics (e.g., Plasmocin).
- Follow the manufacturer's protocol carefully, as these reagents can be toxic to the cells.
- After treatment, culture the cells without antibiotics for several passages and re-test to ensure the contamination has been eradicated.

Prevention:

- Routinely test all cell lines for mycoplasma, especially upon receipt from an external source.
- Quarantine new cell lines until they are confirmed to be free of contamination.
- Practice strict aseptic technique, as lab personnel are a primary source of mycoplasma contamination.

Issue 4: Altered WM115 Morphology and Growth Rate Over Time

Possible Cause: Cross-Contamination with another Cell Line

Observations:

- The morphology of the WM115 cells gradually or suddenly changes.
- The growth rate significantly increases or decreases.
- Inconsistent experimental results, particularly if comparing with previous data.

Verification and Resolution:

- **Cell Line Authentication:** The most definitive way to identify cross-contamination is through Short Tandem Repeat (STR) profiling. Compare the STR profile of your working cell line with the known profile of WM115.
- **Resolution:** If cross-contamination is confirmed, discard the contaminated cell line immediately. Thaw a new, authenticated stock of WM115 cells.

Prevention:

- Never work with more than one cell line in the biosafety cabinet at the same time.
- Use dedicated media and reagents for each cell line.
- Clearly label all flasks and plates.
- Maintain a well-documented cell bank with authenticated stocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in a cell culture lab?

A1: The most common sources of contamination include:

- **Laboratory Personnel:** Poor aseptic technique can introduce microorganisms from skin, breath, or clothing.
- **Reagents and Media:** Contaminated sera, media, or other solutions can introduce bacteria, mycoplasma, or viruses.

- **Equipment:** Improperly sterilized glassware, pipettes, or contaminated incubators and biosafety cabinets are significant sources.
- **Airborne Particles:** Dust and aerosols in the laboratory environment can carry microbial spores.
- **Cross-Contamination:** Working with multiple cell lines simultaneously can lead to the introduction of a more aggressive cell line into your culture.

Q2: Can I salvage a culture that is contaminated with bacteria or fungi?

A2: While it is sometimes possible to treat a contaminated culture with high concentrations of antibiotics or antifungals, it is generally not recommended. The high doses of antimicrobial agents can be toxic to the cells and alter their physiology, potentially affecting experimental outcomes. The most reliable and safest approach is to discard the contaminated culture and start anew with a frozen, uncontaminated stock.

Q3: How often should I test my WM115 cells for mycoplasma?

A3: It is recommended to test for mycoplasma contamination at the following intervals:

- Upon receipt of a new cell line from any external source.
- Before cryopreservation of a cell bank.
- Every 1 to 2 months for actively growing cultures.
- If you observe any unexplained changes in cell growth or behavior.

Q4: What is the impact of using contaminated cell lines in my research?

A4: Using contaminated cell lines can have severe consequences, including:

- **Invalidated Data:** Contaminants can alter the metabolism, growth, and gene expression of your cells, leading to unreliable and irreproducible results.
- **Wasted Time and Resources:** Experiments conducted with contaminated cells will likely need to be repeated, resulting in significant loss of time, effort, and money.

- **Retraction of Publications:** If contamination is discovered after publication, it can lead to the retraction of the paper and damage to your scientific reputation.

Quantitative Data Summary

Table 1: Common Microbial Contaminants and Their Characteristics

Contaminant	Typical Size	Common Microscopic Appearance	Effect on Culture Medium
Bacteria	1-10 μm	Spherical or rod-shaped, motile	Rapid drop in pH (yellow), turbidity
Yeast	3-10 μm	Ovoid or spherical, budding	Gradual drop in pH, turbidity
Mold	>10 μm	Filamentous, web-like mycelia	pH may increase, visible clumps
Mycoplasma	0.1-1.0 μm	Not visible with a light microscope	No visible change in pH or turbidity

Table 2: Recommended Concentrations of Common Antibiotics for Short-Term Use

Antibiotic	Working Concentration	Target Organism
Penicillin	50-100 U/mL	Gram-positive bacteria
Streptomycin	50-100 $\mu\text{g/mL}$	Gram-negative bacteria
Amphotericin B	0.25-2.5 $\mu\text{g/mL}$	Fungi and yeast
Plasmocin	25 $\mu\text{g/mL}$	Mycoplasma

Note: Prolonged use of antibiotics is discouraged as it can mask underlying contamination and lead to the development of resistant strains.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

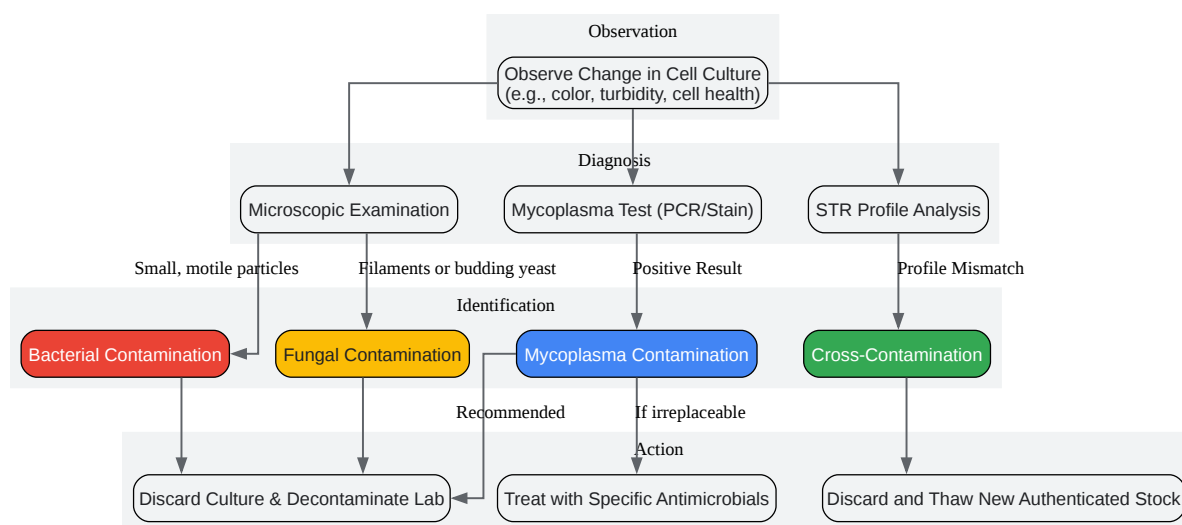
- Mycoplasma PCR detection kit
- Test sample (supernatant from your WM115 cell culture)
- Positive and negative controls (usually provided in the kit)
- Nuclease-free water
- PCR tubes
- Micropipettes and sterile, nuclease-free tips
- Thermal cycler
- Gel electrophoresis equipment and reagents

Procedure:

- **Sample Preparation:** Collect 1 mL of the culture supernatant from a 70-80% confluent flask of WM115 cells. Centrifuge at 200 x g for 5 minutes to pellet any cells. Use the supernatant for the PCR reaction.
- **PCR Reaction Setup:**
 - In a sterile PCR tube, prepare the reaction mix according to the kit's instructions. This typically involves adding the PCR master mix, primers, and your sample supernatant.
 - Prepare a positive control reaction using the provided positive control DNA.
 - Prepare a negative control reaction using nuclease-free water instead of a sample.

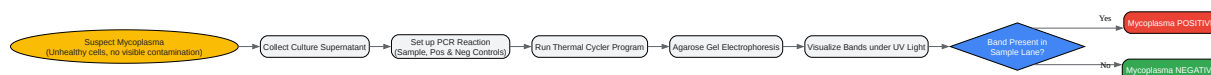
- **Thermal Cycling:** Place the PCR tubes in a thermal cycler and run the program as specified in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
- **Gel Electrophoresis:**
 - Prepare an agarose gel (typically 1.5-2.0%).
 - Load the PCR products from your sample, positive control, and negative control into separate wells of the gel.
 - Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
- **Result Interpretation:**
 - Visualize the DNA bands under UV light.
 - A band of the expected size in the positive control lane and no band in the negative control lane indicates a valid assay.
 - A band of the same size in your sample lane indicates mycoplasma contamination.

Visualizations



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Caption: A workflow diagram for troubleshooting cell culture contamination.



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Caption: Experimental workflow for Mycoplasma detection by PCR.

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References

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